![molecular formula C21H18FN3O5 B6490600 6-fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1358747-33-7](/img/structure/B6490600.png)

6-fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

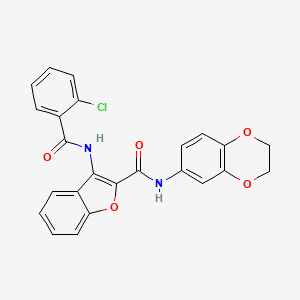

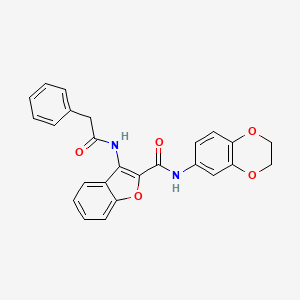

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a quinolinone moiety, a trimethoxyphenyl group, and an oxadiazole ring. These structural features are often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have several rings including a quinoline ring, an oxadiazole ring, and a phenyl ring. These rings are likely to contribute to the compound’s chemical properties and potential biological activity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the oxadiazole ring might undergo nucleophilic substitution reactions, while the quinolinone moiety might be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trimethoxyphenyl group might increase its lipophilicity, which could affect its solubility and permeability .科学的研究の応用

Metastatic Colorectal Cancers (mCRC) Treatment

- FC116 Efficacy : FC116 and its derivatives exhibit potent cytotoxic activity against mCRC by targeting microtubules . Specifically, FC116 demonstrates high sensitivity toward oxaliplatin-resistant mCRC cells.

- In Vivo Results : FC116 significantly suppresses tumor growth, outperforming oxaliplatin treatment .

Graphene-Based Hybrid Materials

- Functionalization : FC116 can be covalently functionalized onto rGO or SWCNTs, enhancing their optical properties .

Volatile Anesthetic and Anti-Inflammatory Agent

- Anti-Inflammatory Properties : FC116 inhibits the activation of inflammatory neutrophils and granulocytes during simulated extracorporeal circulation .

Novel N-Substituted Benzoxazole Derivatives

作用機序

Target of Action

The primary target of this compound is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division.

Mode of Action

The compound interacts with its target, the microtubules, and induces the G2/M phase arrest . This means it prevents the cells from dividing by stopping them at the G2/M phase of the cell cycle. It achieves this by downregulating cyclin B1 expression , a protein necessary for the transition from the G2 phase to the M phase.

Biochemical Pathways

The compound affects the cell cycle pathway . By downregulating cyclin B1, it disrupts the normal progression of the cell cycle, leading to the arrest of cells in the G2/M phase. This prevents the cells from dividing and proliferating.

Pharmacokinetics

In vivo experiments have demonstrated that the compound significantly suppresses tumor growth . This suggests that it has good bioavailability and can effectively reach the tumor site in the body.

Result of Action

The result of the compound’s action is a significant reduction in tumor growth. In vivo experiments have shown a 78% reduction in tumor growth at a dose of 3 mg/kg . This is superior to the 40% reduction achieved by oxaliplatin treatment .

将来の方向性

特性

IUPAC Name |

6-fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O5/c1-25-10-14(18(26)13-9-12(22)5-6-15(13)25)21-23-20(24-30-21)11-7-16(27-2)19(29-4)17(8-11)28-3/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEYWIKFHWVCFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1-methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B6490524.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490525.png)

![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6490531.png)

![11-[(2-chloro-6-fluorophenyl)methyl]-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B6490535.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6490537.png)

![11-[(3-methylphenyl)methyl]-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B6490541.png)

![ethyl 3-(2-fluorophenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6490549.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B6490550.png)

![2-(4-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B6490556.png)

![N-benzyl-4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B6490563.png)

![ethyl 5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3-[4-(propan-2-yl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6490571.png)

![3-(3-chlorophenyl)-8-(2-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6490620.png)